5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester
Description
5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid, featuring bromine and methoxy substituents on the aromatic ring
Properties
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-3-6(5-11)7(4-8(9)12)10(13)15-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALKOCJRGQLXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177726 | |
| Record name | Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-34-2 | |
| Record name | Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester typically involves the bromination of 4-methoxybenzoic acid methyl ester. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.
Scientific Research Applications
5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and methoxy group can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The ester group can also undergo hydrolysis, releasing the active acid form that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzoic acid methyl ester
- 2-Bromo-4-methoxybenzoic acid methyl ester
- 4-Bromo-2-methoxybenzoic acid methyl ester
Uniqueness
5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is unique due to the presence of both bromine and methoxy substituents on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Biological Activity
5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is a compound of significant interest in chemical biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two bromine atoms and a methoxy group on a benzoic acid derivative. Its molecular formula is C₁₈H₁₈Br₂O₃, with a molecular weight of approximately 338 g/mol . The presence of halogen atoms (bromine) enhances its reactivity, making it a valuable compound in various chemical reactions.
The biological activity of 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is attributed to its ability to interact with various biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity .
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester exhibit antimicrobial activity. For instance, derivatives with similar structural motifs have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 50 µg/mL, suggesting potent antimicrobial properties .
Case Studies
- Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives of benzoic acid esters, including 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of antimicrobial efficacy and low cytotoxicity up to concentrations of 100 µM .
- Pharmacokinetic Studies : In vivo studies involving structurally related compounds have demonstrated favorable pharmacokinetic profiles, with good oral bioavailability and low toxicity. These findings suggest that 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester may also exhibit beneficial pharmacokinetic properties, making it a candidate for further development in medicinal chemistry .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique properties of 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester:
| Compound Name | Structural Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester | Two bromine atoms, methoxy group | Antimicrobial, potential anti-inflammatory | TBD |
| 3-Bromo-4-methoxybenzoic acid methyl ester | One bromine atom | Moderate antimicrobial | >50 |
| 2-Bromo-4-methoxybenzoic acid methyl ester | One bromine atom | Low antimicrobial | >100 |
Q & A
Q. What are the key synthetic routes for 5-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester, and how do reaction conditions influence yield and purity?
A multi-step synthesis is typically employed, involving halogenation, esterification, and substitution reactions. For example, bromination of a methoxy-substituted benzoic acid precursor using reagents like (N-bromosuccinimide) or under controlled temperatures (e.g., 80°C) can introduce bromine atoms at specific positions . Esterification with methanol and catalytic ensures the methyl ester group is retained. Purity (>98%) is achieved via column chromatography or recrystallization, while reaction time and temperature are critical to minimizing byproducts like dehalogenated derivatives .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopy : - and -NMR identify substituent positions and esterification success. IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) groups .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., , expected 353.92) .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for bromine substituents .
Q. What are the primary reactivity patterns of this compound in substitution and coupling reactions?
The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., with amines or thiols), while the bromine at position 5 participates in Suzuki-Miyaura cross-coupling reactions. For example, palladium-catalyzed coupling with arylboronic acids can extend the aromatic system, enabling drug-discovery applications . Methoxy and ester groups are generally stable under these conditions but may require protection during harsh reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during bromomethylation?
Competing dehydrohalogenation or over-bromination can occur. To suppress these:
Q. How should researchers resolve contradictions in reported spectroscopic data for brominated aromatic esters?
Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. For example:
- NMR Solvent Shifts : Deuterated DMSO vs. CDCl can alter chemical shifts by 0.2–0.5 ppm. Always report solvent conditions .
- Impurity Peaks : Use DEPT-135 NMR to distinguish CH/CH groups from aromatic signals. Compare with reference data from NIST or Reaxys .
- X-ray Validation : Resolve ambiguous assignments by cross-referencing with crystallographic data .
Q. What strategies enhance the compound’s utility in synthesizing bioactive derivatives?
- Selective Functionalization : Protect the methoxy group with TBDMS-Cl before bromomethylation to prevent undesired substitutions .
- Hybrid Pharmacophores : Couple the bromomethyl group with heterocyclic amines (e.g., pyridine or imidazole) to create antimicrobial or anti-inflammatory agents .
- Stability Studies : Assess hydrolytic stability in physiological buffers (pH 7.4) to guide prodrug design .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
